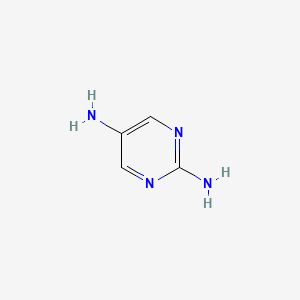

2,5-Diaminopyrimidine

Descripción

Propiedades

IUPAC Name |

pyrimidine-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNACGYGXUFTEHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281673 |

Source

|

| Record name | 2,5-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22715-27-1 |

Source

|

| Record name | 22715-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Diaminopyrimidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminopyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two amino groups at the 2 and 5 positions. This molecule serves as a crucial building block in medicinal chemistry and drug discovery, forming the core scaffold of numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors and degraders of B-lymphoid tyrosine kinase, highlighting its importance in the development of novel therapeutics.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental protocols related to this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | pyrimidine-2,5-diamine | [2] |

| CAS Number | 22715-27-1 | [3][4] |

| Molecular Formula | C4H6N4 | [2][3][4] |

| Molecular Weight | 110.12 g/mol | [2][3] |

| Appearance | Yellow to brown solid | [3][4] |

| Melting Point | 200 °C | [3][4] |

| Boiling Point (Predicted) | 401.7 ± 37.0 °C | [3][4] |

| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 4.83 ± 0.10 | [3][4] |

| Topological Polar Surface Area | 77.8 Ų | [2] |

| XLogP3 | -0.8 | [2] |

Structural Identifiers

| Identifier Type | Identifier | Reference |

| SMILES | C1=C(N=C(N=C1)N)N | [2] |

| InChI | InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8) | [2] |

| InChIKey | DNACGYGXUFTEHO-UHFFFAOYSA-N | [2] |

Spectral Analysis

Spectroscopic data is critical for the identification and structural elucidation of this compound. Below are the expected spectral characteristics based on data from closely related diaminopyrimidine analogs.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum.

-

Amino Protons: The protons of the two amino groups will likely appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts: The carbon atoms in the pyrimidine ring will have distinct chemical shifts. Based on data for a 2,4-diaminopyrimidine-5-carbonitrile derivative, the pyrimidine ring carbons (C2, C4, C5, C6) would be expected in the range of 80-170 ppm.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino groups and the pyrimidine ring.

Expected IR Absorption Bands:

-

N-H Stretching: The amino groups will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region.

-

N-H Bending: The bending vibrations of the amino groups will likely appear in the range of 1550-1650 cm⁻¹.

Experimental Protocols

Synthesis of Diaminopyrimidine Derivatives

A general synthetic approach to diaminopyrimidine derivatives often starts with a pre-functionalized pyrimidine ring, such as a dihydroxypyrimidine or a dichloropyrimidine, followed by nucleophilic substitution and other modifications. A common precursor is 2,5-diamino-4,6-dihydroxypyrimidine, which can be chlorinated and subsequently modified.

A synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of sodium methylate. This intermediate can then be further processed.

The following diagram illustrates a generalized synthetic workflow for producing functionalized diaminopyrimidine derivatives, which often involves a halogenated intermediate.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust method for the analysis and quantification of diaminopyrimidine compounds. A protocol for the determination of diaminopyrimidine residues in biological matrices has been developed, which can be adapted for the analysis of this compound.

Sample Preparation: For complex matrices, a purification and concentration step is often necessary. One effective method involves the use of immunomagnetic beads (IMBs).[5] This technique utilizes magnetic nanoparticles coated with antibodies that specifically bind to the target analyte, allowing for its separation from the matrix.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable for the separation of pyrimidine derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance.

The logical workflow for this analytical method is depicted below.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of derivatives with diverse biological activities. A thorough understanding of its chemical properties, structural features, and relevant experimental protocols is paramount for researchers and scientists working towards the development of new and effective therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for the successful application of this compound in research and drug development endeavors.

References

- 1. 溶剂混溶性表 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Diaminopyrimidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2,5-Diaminopyrimidine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of hydrogen bonding capabilities, aromatic character, and synthetic tractability. Its structural resemblance to purine bases allows for potent and selective interactions with a variety of biological targets, particularly protein kinases and dihydrofolate reductase (DHFR). This has led to the development of numerous therapeutic agents for the treatment of cancer, autoimmune disorders, and infectious diseases. Beyond the realm of medicine, the electronic properties of diaminopyrimidine derivatives are being explored for applications in organic electronics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, intended to serve as a valuable resource for researchers in drug discovery and materials science.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound scaffold can be achieved through several strategic routes, allowing for the introduction of diverse substituents at various positions of the pyrimidine ring.

A common and straightforward method for the synthesis of the parent this compound involves the reduction of 2-amino-5-nitropyrimidine. This reaction is typically carried out using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

For the synthesis of more complex derivatives, a multi-step approach starting from readily available pyrimidine precursors is often employed. One such versatile method begins with 2,4-diamino-6-hydroxypyrimidine. This five-step synthesis involves chlorination, nucleophilic substitution, iodination, a Suzuki coupling reaction to introduce aryl groups at the 5-position, and a final deprotection step.[1] Another synthetic strategy for 2,4-diaminopyrimidine derivatives starts with 2,4,5-trichloropyrimidine.[2]

A one-pot synthesis of 2-amino-4-pyrimidinones, which are a class of 2-aminopyrimidines, can be achieved through a microwave-assisted reaction of a β-ketoester with guanidine hydrochloride in the presence of a mild base like potassium carbonate, without the need for a solvent.[3] This method offers a rapid and efficient way to produce these derivatives in high yields.[3]

The synthesis of 2,5-diamino-4,6-dichloropyrimidine, a key intermediate for further functionalization, can be accomplished by the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride in the presence of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride.

A general workflow for the synthesis of substituted this compound derivatives is illustrated below.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in modern drug discovery, with derivatives showing potent activity against a range of therapeutic targets.

Kinase Inhibition

The diaminopyrimidine core acts as a hinge-binding motif, mimicking the adenine base of ATP and enabling competitive inhibition of various protein kinases.

FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell adhesion, migration, proliferation, and survival.[2] Several 2,4-diaminopyrimidine derivatives have been developed as potent FAK inhibitors. For instance, compound A12, a 2,4-diarylaminopyrimidine derivative, has demonstrated potent anticancer activity against A549 and MDA-MB-231 cell lines.[2]

Btk is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. A series of this compound-based covalent irreversible inhibitors of Btk have been developed, with some compounds showing potent antiproliferative activities toward multiple B-cell lymphoma cell lines.[4]

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is an essential enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an effective target for antimicrobial and anticancer agents. 2,4-Diaminopyrimidine derivatives, such as trimethoprim, are well-known DHFR inhibitors. More recently, novel 2,4-diaminopyrimidine derivatives have been designed and synthesized as anti-tubercular agents targeting the DHFR of Mycobacterium tuberculosis.[1]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against FAK, Btk, and DHFR.

Table 1: Inhibitory Activity of this compound Derivatives against FAK

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| A12 | FAK | 10.8 | - | [5] |

| A12 | - | 130 | A549 | [2][5] |

| A12 | - | 94 | MDA-MB-231 | [2][5] |

| A13 | FAK | 9.6 | - | [5] |

| 18b | FAK | 45 | - | [6] |

| 10b | FAK | 9.9 | - | [6] |

| 8f | FAK | 27.44 | - | [7] |

| [18F]Q-2 | FAK | 5.0 | - | |

| [18F]Q-4 | FAK | 21.6 | - |

Table 2: Inhibitory Activity of this compound Derivatives against Btk

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| 31 | Btk | - | Multiple B-cell lymphoma lines | [4] |

| 38 | Btk | - | Multiple B-cell lymphoma lines | [4] |

| 16b | Btk | 139 | - | [8] |

| 6f | Btk | 74 | - | [8] |

Table 3: Inhibitory Activity of this compound Derivatives against DHFR

| Compound ID | Target | IC50 (µM) | Organism | Reference |

| Trimethoprim | DHFR | - | C. parvum | [9] |

| 16l | Mtb H37Ra | 6.25 (MIC, µg/mL) | M. tuberculosis | [1] |

| Compound 4 | DHFR | 0.004 | Bovine liver | [10] |

| Compound 2 | DHFR | 0.06 | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives[1]

A five-step synthesis was carried out starting from 2,4-diamino-6-hydroxypyrimidine.

-

Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.

-

Nucleophilic Substitution: The 6-chloro substituent is displaced by a nucleophile, such as an alcohol, in the presence of a base like sodium hydride in an appropriate solvent (e.g., DMSO or THF).

-

Iodination: The 5-position of the pyrimidine ring is iodinated using N-iodosuccinimide in acetonitrile.

-

Suzuki Reaction: The 5-iodo derivative is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., EtOH/toluene/H2O).

-

Deprotection: If protecting groups are present on the substituents, they are removed under appropriate conditions (e.g., acidic hydrolysis).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the inhibition of kinase activity.

Materials:

-

Kinase of interest (e.g., FAK, Btk)

-

Kinase-specific substrate

-

ATP

-

Test compound (this compound derivative)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the diluted test compound or DMSO (vehicle control).

-

Add the kinase enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

DHFR Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[11][12][13][14][15]

Materials:

-

DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Test compound

-

Assay buffer

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a cuvette or microplate well, combine the assay buffer, NADPH, and the test compound or vehicle control.

-

Add the DHFR enzyme and incubate.

-

Initiate the reaction by adding DHF.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percent inhibition and calculate the IC50 value.

Applications in Materials Science

While the primary focus of research on this compound derivatives has been in drug discovery, their unique electronic and photophysical properties are also being explored for applications in materials science.

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine derivatives are being investigated as building blocks for organic semiconductors used in OLEDs.[16] Their tunable electronic properties, achieved through chemical modification, can influence charge transport and emission characteristics. The incorporation of pyrimidine moieties into the emissive or charge-transporting layers of an OLED device can potentially lead to improved efficiency, stability, and color purity.[16]

Polymers

The incorporation of diaminopyrimidine units into polymer backbones can impart specific functionalities. For instance, polyimides derived from diamines containing a pyrimidine ring have been shown to exhibit excellent thermal stability and mechanical properties. The nitrogen atoms in the pyrimidine ring can also act as coordination sites for metal ions, leading to the formation of coordination polymers with interesting optical and magnetic properties.[17]

Fluorescent Probes

Certain diaminopyrimidine derivatives exhibit fluorescence, and their emission properties can be sensitive to the local environment. This has led to their investigation as fluorescent probes for various biological applications. For example, 2,4,5-triaminopyrimidine derivatives have been developed as blue fluorescent probes for cell viability monitoring.[18][19]

Conclusion

The this compound scaffold represents a remarkably versatile platform for the development of both therapeutic agents and advanced materials. Its ability to effectively interact with key biological targets has led to a rich pipeline of drug candidates, particularly in the area of kinase and DHFR inhibition. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of even more potent and selective modulators of biological processes. Furthermore, the emerging applications of diaminopyrimidine derivatives in materials science highlight the broad potential of this chemical motif. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the full potential of this compound chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemists create red fluorescent dyes that may enable clearer biomedical imaging | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 11. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. content.abcam.com [content.abcam.com]

- 15. scispace.com [scispace.com]

- 16. nbinno.com [nbinno.com]

- 17. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2,5-Diaminopyrimidine

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-diaminopyrimidine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a plausible mass spectrometry fragmentation pattern. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of data.

Chemical Structure and Properties

-

IUPAC Name: Pyrimidine-2,5-diamine

-

Molecular Formula: C₄H₆N₄[1]

-

Molecular Weight: 110.12 g/mol [1]

-

CAS Number: 22715-27-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted in DMSO-d₆

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.8 | Singlet | 1H | H-4 |

| ~7.5 | Singlet | 1H | H-6 |

| ~6.5 | Broad Singlet | 2H | C2-NH₂ |

| ~5.8 | Broad Singlet | 2H | C5-NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~155 | C-4 |

| ~145 | C-6 |

| ~110 | C-5 |

2.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |

| 1650 - 1600 | Strong | N-H bending (scissoring) of amino groups |

| 1580 - 1400 | Medium to Strong | C=C and C=N stretching of the pyrimidine ring |

| 1350 - 1250 | Medium | C-N stretching of aromatic amines |

| 850 - 750 | Strong | C-H out-of-plane bending |

2.3. Mass Spectrometry (MS)

Method: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 110 | [M]⁺ (Molecular Ion) |

| 94 | [M - NH₂]⁺ |

| 83 | [M - HCN]⁺ |

| 67 | [M - NH₂ - HCN]⁺ |

| 53 | [C₃H₃N]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C nuclei.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, 16-64 scans are sufficient.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

3.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization:

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

The Core Mechanism of 2,5-Diaminopyrimidine as a Kinase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the 2,5-diaminopyrimidine scaffold as a privileged motif in the design of potent and selective kinase inhibitors. We delve into the fundamental mechanism of action, structure-activity relationships (SAR), and present a compilation of quantitative inhibitory data against key kinase targets. Furthermore, this guide offers detailed experimental protocols for the characterization of these inhibitors and visualizes the intricate signaling pathways and experimental workflows.

Mechanism of Action: A Hinge-Binding Privileged Scaffold

The this compound core serves as a bioisostere of the adenine hinge-binding motif of adenosine triphosphate (ATP), enabling it to act as an ATP-competitive inhibitor. The primary mechanism of action involves the formation of crucial hydrogen bonds with the kinase hinge region, a flexible segment of the protein that connects the N- and C-lobes of the kinase domain.

Specifically, the N1 and the C2-amino group of the diaminopyrimidine scaffold typically form two hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the hinge region. This bidentate hydrogen-bonding interaction effectively anchors the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The amino group at the 5-position provides a key vector for introducing substituents that can interact with other regions of the ATP-binding site, thereby enhancing potency and modulating selectivity.

Derivatives of the this compound scaffold have been successfully developed as inhibitors of a range of kinases, including Bruton's tyrosine kinase (Btk), B-lymphoid tyrosine kinase (BLK), and Glycogen Synthase Kinase-3 (GSK-3).

Quantitative Inhibitory Data

The following tables summarize the in vitro potency of representative this compound derivatives against various kinase targets and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Compound 2 | Btk | 8 | Enzymatic | [1] |

| Compound 11 | Btk | 63 | Enzymatic | [1] |

| Compound 13 | Btk | 38 | Enzymatic | [1] |

| Compound 21b | GSK-3 | <10 | Enzymatic | [2] |

| Compound 33 | GSK-3 | Promising | Enzymatic | [2] |

| Compounds 9-11 | BLK | Weak Biochemical | Biochemical | [3] |

Note: Specific IC50 values for compounds 9-11 against BLK were not explicitly provided in the abstract, but they were described as having weak biochemical inhibitory activities while effectively degrading the kinase.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. This section provides protocols for key in vitro assays.

In Vitro Kinase Activity Assays

3.1.1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compounds (e.g., this compound derivatives)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the kinase and substrate in kinase buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate for 60 minutes at 30°C.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

3.1.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the phosphorylation of a substrate by a kinase.

-

Materials:

-

Kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Test compounds

-

TR-FRET buffer

-

Europium-labeled anti-phospho-specific antibody

-

Streptavidin-XL665

-

Stop solution (e.g., EDTA)

-

Low-volume 384-well plates

-

-

Procedure:

-

Dispense 2 µL of test compound dilutions into the wells of a 384-well plate.

-

Add 4 µL of a solution containing the kinase and biotinylated substrate in TR-FRET buffer.

-

Initiate the reaction by adding 4 µL of ATP solution.

-

Incubate at room temperature for the optimized reaction time.

-

Stop the reaction by adding 5 µL of stop solution containing the Europium-labeled antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio and determine IC50 values.

-

Cell-Based Assays

3.2.1. MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of inhibitors on cell viability and proliferation.[4]

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the inhibition of key kinases targeted by this compound derivatives.

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Btk is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell development, differentiation, and survival.[5][6][7]

B-lymphoid Tyrosine Kinase (BLK) Signaling Pathway

BLK is a member of the Src family of non-receptor tyrosine kinases involved in B-cell development and signaling.[8][9][10]

Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway

GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell fate, and neurodevelopment. Its dysregulation is associated with various diseases.[11][12][13]

Experimental Workflow: In Vitro Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor.

Conclusion

The this compound scaffold represents a versatile and highly effective core for the design of ATP-competitive kinase inhibitors. Its ability to form key hydrogen-bonding interactions with the kinase hinge region provides a solid foundation for achieving high potency. The strategic functionalization at the 5-position allows for the fine-tuning of selectivity and pharmacokinetic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and characterization of novel kinase inhibitors based on this privileged scaffold. Further exploration of this chemical space is anticipated to yield next-generation therapeutics for a range of diseases driven by aberrant kinase signaling.

References

- 1. A novel this compound-based affinity probe for Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 3. The use of computational methods in the discovery and design of kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. A novel this compound-based affinity probe for Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Rational Drug Design: A Technical Guide to the Discovery and History of Diaminopyrimidine-Based Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of diaminopyrimidine-based drugs marked a pivotal moment in medicinal chemistry, heralding the era of rational drug design. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of this crucial class of therapeutics, which includes landmark drugs such as the antibacterial trimethoprim, the antiprotozoal pyrimethamine, and the anticancer agent methotrexate. By targeting the essential enzyme dihydrofolate reductase (DHFR), these compounds selectively interfere with nucleic acid synthesis in pathogens and cancer cells. This document details the foundational work of George Hitchings and Gertrude Elion, presents key quantitative data on drug efficacy, outlines seminal experimental protocols, and illustrates the core biochemical pathways, offering a comprehensive resource for researchers in drug development.

Introduction: A Paradigm Shift in Drug Discovery

Prior to the mid-20th century, drug discovery was largely a process of serendipity and empirical screening. The work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now part of GSK) revolutionized this approach.[1][2][3][4][5] They pioneered a method that would come to be known as "rational drug design."[1][2][3][4][5] Their central hypothesis was that by understanding the fundamental biochemical differences between normal cells and pathogenic or rapidly proliferating cells, it would be possible to design molecules that selectively inhibit the growth of the latter.[1][4]

Hitchings and Elion focused on the metabolism of nucleic acids, reasoning that all living cells require these building blocks to reproduce.[6][7] They posited that rapidly dividing cells, such as bacteria, protozoa, and cancer cells, would have a particularly high demand for nucleic acid precursors.[6][7] By creating antimetabolites—structural analogs of natural metabolic components—they aimed to block the enzymes essential for DNA and RNA synthesis.[3] This targeted approach led to the development of a series of highly successful drugs based on the 2,4-diaminopyrimidine scaffold.[1]

The Core Target: Dihydrofolate Reductase and the Folate Pathway

The primary target of the diaminopyrimidine antifolates is dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[8][9] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental components of DNA and RNA.[8] Inhibition of DHFR leads to a depletion of the THF pool, thereby halting DNA synthesis and cell division.[8]

The success of diaminopyrimidine drugs lies in their selective inhibition of DHFR from different species. While the folate pathway is crucial for both host and pathogen, subtle structural differences in the DHFR enzyme across species allow for the design of drugs with high affinity for the target organism's enzyme and low affinity for the human counterpart. This principle of selective toxicity is the cornerstone of their therapeutic efficacy.

Below is a diagram illustrating the folate synthesis pathway and the point of inhibition by diaminopyrimidine drugs.

Caption: The Folate Synthesis Pathway and Inhibition by Diaminopyrimidine Drugs.

Key Diaminopyrimidine-Based Drugs: A Historical Perspective

The rational drug design approach of Hitchings and Elion led to the development of several groundbreaking diaminopyrimidine derivatives, each tailored for a specific therapeutic purpose.

Pyrimethamine: The Antiprotozoal Agent

One of the earliest successes was pyrimethamine, developed in the 1950s as a potent antimalarial agent.[1] It was designed to selectively inhibit the DHFR of the malaria parasite, Plasmodium falciparum. Pyrimethamine's high affinity for the parasitic enzyme compared to human DHFR allows for effective treatment of malaria at doses that are not toxic to the host. It is also used in the treatment of toxoplasmosis.

Trimethoprim: The Antibacterial Compound

Following the success of pyrimethamine, trimethoprim was developed in the 1960s as an antibacterial agent.[1] It exhibits a high degree of selectivity for bacterial DHFR over the mammalian enzyme.[1] Trimethoprim is often used in combination with sulfamethoxazole, a sulfonamide antibiotic that inhibits an earlier step in the folate synthesis pathway (dihydropteroate synthase). This synergistic combination, known as co-trimoxazole, provides a powerful bactericidal effect by sequentially blocking the same metabolic pathway.[10][11]

Methotrexate: The Anticancer Drug

Methotrexate, another folate analog, was developed as a potent inhibitor of human DHFR and is a cornerstone of cancer chemotherapy.[10] It is used to treat a variety of cancers, including leukemia and lymphomas, by targeting the rapid proliferation of cancer cells.[10] At lower doses, methotrexate is also used as an immunomodulatory agent in the treatment of autoimmune diseases like rheumatoid arthritis.[10][12]

Quantitative Data: Efficacy and Selectivity

The therapeutic success of diaminopyrimidine-based drugs is underpinned by their potent and selective inhibition of the target DHFR enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key diaminopyrimidine drugs against DHFR from different species, illustrating the principle of selective toxicity.

| Drug | Target Organism | DHFR IC50 (µM) | Human DHFR IC50 (µM) | Selectivity Index (Human/Target) |

| Pyrimethamine | Plasmodium falciparum | ~0.0005 | ~1.0 | ~2000 |

| Trimethoprim | Escherichia coli | ~0.005 | ~300 | ~60000 |

| Methotrexate | Human (Leukemia cells) | ~0.01 | ~0.01 | 1 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources for illustrative purposes.

A study comparing the inhibitory effects of pyrimethamine and methotrexate on DHFR found a mean IC50 of 52 ± 35 μM for pyrimethamine and 0.12 ± 0.07 μM for methotrexate, highlighting methotrexate's greater potency as a DHFR inhibitor.[13] For Mycobacterium tuberculosis DHFR, the IC50 values for Trimethoprim and Methotrexate have been reported to be in accordance with existing data.[14]

Experimental Protocols: Methodologies for Key Experiments

The discovery and development of diaminopyrimidine drugs relied on robust in vitro assays to determine their efficacy and selectivity. Below are detailed methodologies for two key experiments.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[15] The rate of this decrease is proportional to DHFR activity.

Materials:

-

Purified DHFR enzyme (from the target organism and human)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.5)[9]

-

Test compounds (diaminopyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate[9]

-

Microplate reader capable of measuring absorbance at 340 nm[9]

Procedure:

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, NADPH solution, and the purified DHFR enzyme.[9]

-

Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (solvent only).[16]

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[9][17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to all wells.[9]

-

Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).[9]

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a DHFR Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.[19][20]

Materials:

-

Target microorganism (e.g., E. coli)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)[21]

-

Test compounds (diaminopyrimidine derivatives)

-

Sterile 96-well microplates[19]

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism in the growth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).[19]

-

Serial Dilution: Prepare serial dilutions of the test compound in the 96-well microplate.[22]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control for growth (no drug) and a negative control for sterility (no bacteria).[19]

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).[19]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][20]

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) Assay.

Synthesis of Diaminopyrimidine-Based Drugs: The Case of Trimethoprim

The synthesis of diaminopyrimidine drugs involves multi-step chemical reactions. The following outlines a common synthetic route for trimethoprim.

One synthetic pathway for trimethoprim begins with the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile.[23] The resulting benzylidene derivative then undergoes a cyclization reaction with guanidine to yield trimethoprim.[23][24] Another method involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate, followed by reduction and subsequent reaction with guanidine.[23] A patent describes a method where 3,4,5-trimethoxybenzaldehyde and aniline propionitrile are used as raw materials for a condensation reaction, followed by a cyclization reaction with a guanidine compound.[24]

Conclusion and Future Directions

The discovery of diaminopyrimidine-based drugs stands as a landmark achievement in the history of medicine, born from the innovative concept of rational drug design. The pioneering work of Hitchings and Elion not only provided humanity with a powerful arsenal of drugs against a wide range of diseases but also laid the intellectual framework for modern drug discovery. The principles of targeting specific enzymes and exploiting biochemical differences between host and pathogen remain central to the development of new therapeutics today.

As we face the growing challenge of antimicrobial resistance, the lessons learned from the diaminopyrimidines are more relevant than ever. Future research will continue to build upon this legacy, employing advanced techniques such as structure-based drug design, computational modeling, and high-throughput screening to develop novel DHFR inhibitors and to identify new therapeutic targets. The enduring success of the diaminopyrimidine story is a testament to the power of a deep understanding of fundamental biology in the quest for new medicines.

References

- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 2. humanprogress.org [humanprogress.org]

- 3. womenshistory.org [womenshistory.org]

- 4. acs.org [acs.org]

- 5. Gertrude B. Elion - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. A deadly prescription: combination of methotrexate and trimethoprim-sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction reminder: Bone marrow suppression with methotrexate and trimethoprim or co-trimoxazole [medsafe.govt.nz]

- 12. Safety of Methotrexate and Low-Dose Trimethoprim-Sulfamethoxazole in Patients with ANCA-Associated Vasculitis - ACR Meeting Abstracts [acrabstracts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. content.abcam.com [content.abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. emerypharma.com [emerypharma.com]

- 19. m.youtube.com [m.youtube.com]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 24. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

The 2,5-Diaminopyrimidine Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,5-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its inherent ability to form multiple hydrogen bonds and serve as a versatile template for substitution has led to its incorporation into numerous clinical candidates and approved drugs. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their role as kinase inhibitors and beyond.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives typically involves a multi-step process, often starting from commercially available pyrimidine precursors. A common strategy involves the sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-halogenated pyrimidine ring.

General Experimental Protocol: Synthesis of this compound Derivatives

A representative synthetic route to a this compound-based kinase inhibitor is outlined below. This protocol is a generalized procedure and may require optimization for specific target molecules.

Step 1: Buchwald-Hartwig Amination

-

Materials: 5-bromo-2-chloropyrimidine, a substituted aniline (1.1 eq), a palladium precatalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene or dioxane).

-

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine and the substituted aniline in the chosen solvent, add the palladium precatalyst, ligand, and base.

-

The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours.

-

Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired N-aryl-5-bromopyrimidin-2-amine intermediate.

-

Step 2: Second Amination (SNAr Reaction)

-

Materials: The N-aryl-5-bromopyrimidin-2-amine intermediate from Step 1, a second amine (e.g., a substituted aniline or aliphatic amine), a base (e.g., DIPEA), and a high-boiling point solvent (e.g., 1-pentanol or N,N-dimethylformamide).

-

Procedure:

-

A mixture of the intermediate, the second amine, and the base in the chosen solvent is heated to a high temperature, often in the range of 120-150 °C.

-

The reaction is monitored until completion.

-

After cooling, the reaction mixture is subjected to a standard aqueous workup.

-

The crude product is purified by column chromatography or recrystallization to afford the final 2,5-disubstituted diaminopyrimidine derivative.

-

Biological Activities and Therapeutic Targets

The this compound scaffold has been successfully employed to develop inhibitors for a wide range of therapeutic targets, with a particular emphasis on protein kinases.

Kinase Inhibition

The this compound core acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

Bruton's Tyrosine Kinase (Btk) Inhibition:

Derivatives of the this compound scaffold have been developed as potent covalent irreversible inhibitors of Btk, a key enzyme in the B-cell receptor signaling pathway.[1][2][3] These compounds typically feature an acrylamide warhead that forms a covalent bond with a cysteine residue in the active site of Btk.

Focal Adhesion Kinase (FAK) Inhibition:

The 2,4-diaminopyrimidine scaffold, a close analog, has been instrumental in the design of FAK inhibitors.[4] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.

Other Kinase Targets:

The versatility of the this compound scaffold has led to the development of inhibitors for other important kinases, including:

-

Glycogen Synthase Kinase-3 (GSK-3): Implicated in various diseases, including neurodegenerative disorders and cancer.

-

Cyclin-Dependent Kinase 7 (CDK7): A key regulator of the cell cycle and transcription.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine moiety is a well-established pharmacophore for the inhibition of dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and amino acids. This has led to the development of antibacterial and antiprotozoal agents.[5]

Selective Monomeric Degraders

Recently, this compound derivatives have been reported as the first selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), highlighting a novel mechanism of action beyond simple inhibition.[6]

Quantitative Biological Data

The following tables summarize the in vitro activity of representative this compound derivatives against various targets.

Table 1: Btk Inhibitory Activity

| Compound | Btk IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |

| Compound 31 [2] | 2.5 | TMD8 | 180 |

| Compound 38 [2] | 3.1 | TMD8 | 250 |

| Ibrutinib [2] | 1.7 | TMD8 | 11 |

Table 2: FAK Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

| Compound | FAK IC50 (nM) | A549 IC50 (nM) | MDA-MB-231 IC50 (nM) |

| A12 [4] | 13 | 130 | 94 |

| TAE-226 [4] | 3.5 | 280 | 120 |

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of synthesized compounds against their target kinases.

-

Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compounds, and a suitable assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the recombinant kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with a detection reagent).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period.

-

Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Detect the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For non-radiometric assays, detection can be based on fluorescence, luminescence, or absorbance.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation (MTT) Assay

This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals by adding the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its adaptability allows for the development of compounds with diverse mechanisms of action, from competitive enzyme inhibition to targeted protein degradation. The ongoing exploration of this scaffold is expected to yield novel therapeutic agents for a wide range of diseases, particularly in the areas of oncology and immunology. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of the this compound scaffold in their discovery programs.

References

The Rising Therapeutic Potential of 2,5-Diaminopyrimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diaminopyrimidine scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel this compound and structurally related 2,4-diaminopyrimidine compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Anticancer Activity: Targeting Key Kinases

A significant area of investigation for diaminopyrimidine compounds is in oncology, where they have shown promise as potent inhibitors of various protein kinases implicated in cancer progression.

Kinase Inhibition

Novel this compound derivatives have been developed as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk) , a crucial mediator in B-cell receptor signaling and a validated target in B-cell malignancies.[1][2] Additionally, related 2,4-diaminopyrimidine compounds have demonstrated potent inhibitory activity against Focal Adhesion Kinase (FAK) , a key player in cell adhesion, migration, and survival, and Cyclin-Dependent Kinase 7 (CDK7) , a regulator of the cell cycle and transcription.[3]

The following table summarizes the in vitro inhibitory activities of representative diaminopyrimidine compounds against various kinases.

| Compound Class | Target Kinase | Representative Compound | IC₅₀ (nM) | Reference |

| This compound | Btk | Compound 31 | - | [1][2] |

| This compound | Btk | Compound 38 | - | [1][2] |

| 2,4-Diaminopyrimidine | FAK | Compound A12 | - | [3] |

| 2,4-Diaminopyrimidine | CDK7 | - | - |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Antiproliferative Activity

The kinase inhibitory effects of these compounds translate into potent antiproliferative activity against various cancer cell lines.

| Compound Class | Cancer Cell Line | Representative Compound | IC₅₀ (nM) | Reference |

| This compound | GCB-DLBCL | Compound 31 | - | [1][2] |

| This compound | GCB-DLBCL | Compound 38 | - | [1][2] |

| 2,4-Diaminopyrimidine | A549 (Lung Cancer) | Compound A12 | 130 | [3] |

| 2,4-Diaminopyrimidine | MDA-MB-231 (Breast Cancer) | Compound A12 | 94 | [3] |

IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.

Signaling Pathways

The anticancer effects of diaminopyrimidine-based kinase inhibitors are exerted through the modulation of key signaling pathways. For instance, Btk inhibitors disrupt the B-cell receptor signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.

Similarly, FAK inhibitors interfere with integrin-mediated signaling, thereby affecting cell adhesion, migration, and invasion.

Antimicrobial and Anti-inflammatory Activities

Beyond oncology, diaminopyrimidine derivatives have demonstrated potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Certain 2,4-diaminopyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,4-Diaminopyrimidine | Staphylococcus aureus | - | |

| 2,4-Diaminopyrimidine | Bacillus subtilis | - | |

| 2,4-Diaminopyrimidine | Escherichia coli | - | |

| 2,4-Diaminopyrimidine | Pseudomonas aeruginosa | - |

MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Pyrimidine Derivatives | COX-2 | - |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound compounds.

General Synthesis of this compound Derivatives

A common synthetic route to this compound scaffolds involves a multi-step process, often starting from commercially available pyrimidine precursors. The following diagram illustrates a generalized workflow.

A representative synthetic protocol for a 2,4-diaminopyrimidine derivative is as follows: [3]

-

Synthesis of Intermediate 13: A suspension of compound 9, 2,4,5-trichloropyrimidine, and N,N-diisopropylethylamine in isopropanol is stirred at 70 °C for 5 hours. The reaction is then cooled, and the precipitated solid is filtered and washed to yield intermediate 13.[3]

-

Synthesis of Intermediate 14: Intermediate 13 and various 4-aminobenzoic acid derivatives are reacted using an acid catalysis method to synthesize intermediate 14.[3]

-

Synthesis of Final Compounds: Intermediate 14 is reacted with corresponding amino fragments. If tert-butyloxycarbonyl (BOC) protecting groups are present, they are subsequently deprotected to yield the final target compounds.[3]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay, such as an ADP-Glo™ Kinase Assay.

-

Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer. Prepare a solution of the target kinase and its specific substrate.

-

Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often achieved by converting ADP to ATP and then using a luciferase/luciferin system to generate a luminescent signal.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The antiproliferative effect of the compounds on cancer cells is commonly assessed using the MTT assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method.

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

COX-2 Inhibition Assay

The ability of compounds to inhibit COX-2 can be evaluated using a commercially available inhibitor screening kit.

-

Reagent Preparation: Prepare solutions of the test compound, COX-2 enzyme, and arachidonic acid (substrate).

-

Reaction Setup: In a microplate, incubate the COX-2 enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the product formation, often through a fluorometric or colorimetric method, which is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Conclusion

The this compound scaffold and its analogs represent a versatile and promising platform for the development of novel therapeutics. Their demonstrated efficacy as kinase inhibitors for cancer treatment, coupled with their potential as antimicrobial and anti-inflammatory agents, underscores their significance in modern drug discovery. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to further explore and optimize this important class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of diaminopyrimidine derivatives is warranted to unlock their full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Diaminopyrimidine: A Privileged Fragment in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,5-diaminopyrimidine scaffold has emerged as a significant and versatile fragment in the field of drug discovery. Its inherent ability to form crucial hydrogen bond interactions with the active sites of various enzymes has positioned it as a cornerstone in the design of targeted therapies. This technical guide provides a comprehensive overview of the this compound core, with a focus on its application in the development of kinase inhibitors and other therapeutic agents. We will delve into its synthesis, mechanism of action, structure-activity relationships, and key preclinical data, offering a detailed resource for drug discovery and development professionals.

Core Applications in Drug Discovery

The this compound moiety is a key structural feature in a multitude of potent and selective inhibitors targeting a range of enzymes. Its utility has been particularly prominent in the development of anticancer and anti-inflammatory agents.

Kinase Inhibition

The diaminopyrimidine core can act as a bioisostere for the adenine hinge-binding motif of ATP, enabling the design of competitive inhibitors for a wide array of protein kinases.[1]

-

Bruton's Tyrosine Kinase (Btk) Inhibition: Btk is a critical regulator of the B-cell receptor signaling pathway and a validated target for various B-cell malignancies and autoimmune disorders. A series of this compound-based covalent irreversible inhibitors of Btk have been developed, demonstrating potent antitumor activity.[2] These compounds typically feature a warhead, such as an acrylamide group, that forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk.

-

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor protein tyrosine kinase that plays a pivotal role in cancer cell adhesion, proliferation, survival, and migration.[3] The 2,4-diaminopyrimidine scaffold has been a major focus in the design of FAK inhibitors.[3] Derivatives based on this core have shown potent anticancer activity against cell lines with high FAK expression.[3]

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[4] Novel macrocyclic 2,4-diaminopyrimidine derivatives have been designed as potent HPK1 inhibitors.[4]

Dihydrofolate Reductase (DHFR) Inhibition

The diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase, an essential enzyme in the synthesis of nucleic acids and amino acids. This has led to the development of antimicrobial and antiprotozoal agents.[5][6] For instance, pyrimethamine, a 2,4-diamino-5-phenylpyrimidine derivative, is an established antimalarial drug that targets DHFR.[5]

Other Therapeutic Areas

-

Anticancer Agents: Beyond specific kinase inhibition, this compound derivatives have demonstrated broader antiproliferative activities against various cancer cell lines, including lung, colon, prostate, and breast cancer.[7] Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis.[7]

-

Neuroprotective Agents: Certain diaminopyrimidine derivatives have shown potential as neuroprotective agents. For example, 2,4-diamino-6-hydroxypyrimidine (DAHP) has been shown to exert neuroprotective effects in models of focal cerebral ischemia by inhibiting apoptosis and activating the PI3K/Akt/mTOR signaling pathway.[8]

Quantitative Data Summary

The following tables summarize the in vitro activities of various this compound and related 2,4-diaminopyrimidine derivatives against different biological targets and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| 31 | Btk | 1.0 | [9] |

| 38 | Btk | 2.0 | [9] |

| A12 | FAK | <500 | [3] |

| 21 | HPK1 | 1.0 | [4] |

Table 2: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines